1-Methyl-2-oxoazetidine-3-carboxylic acid
Overview
Description
1-Methyl-2-oxoazetidine-3-carboxylic acid is a chemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.12 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-methyl-2-oxoazetidine-3-carboxylic acid can be achieved through several routes. One common method involves the thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles . This reaction allows for the introduction of various substituents in the exocyclic acyl group, leading to a diverse range of derivatives. The reaction conditions typically involve heating the diazotetramic acids with nucleophiles under microwave irradiation, resulting in the formation of the desired β-lactam derivatives.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The use of microwave-assisted reactions offers advantages in terms of reaction speed and efficiency, making it a promising approach for industrial applications.
Chemical Reactions Analysis
1-Methyl-2-oxoazetidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s β-lactam ring is particularly reactive, making it a valuable building block for the synthesis of more complex molecules.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
Substitution: The β-lactam ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the leaving group. These reactions are commonly carried out under basic conditions and result in the formation of various substituted derivatives.
Scientific Research Applications
1-Methyl-2-oxoazetidine-3-carboxylic acid has several scientific research applications, particularly in the fields of medicinal chemistry and materials science. The compound’s β-lactam structure is a key feature in many antibiotics, including penicillin and its analogues . Researchers have explored the synthesis of β-lactam derivatives for their potential antibacterial, antitubercular, and antiproliferative properties .
In addition to its medicinal applications, this compound is used as a building block in the synthesis of complex organic molecules. Its reactivity and structural features make it a valuable intermediate in the development of new materials and chemical compounds.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxoazetidine-3-carboxylic acid is primarily related to its β-lactam ring. In biological systems, β-lactam compounds inhibit the synthesis of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
The compound’s reactivity also allows it to interact with various molecular targets and pathways, making it a versatile tool in chemical biology and medicinal chemistry research.
Comparison with Similar Compounds
1-Methyl-2-oxoazetidine-3-carboxylic acid can be compared to other β-lactam compounds, such as penicillin, cephalosporins, and carbapenems. These compounds share the β-lactam ring structure but differ in their substituents and overall molecular architecture.
Penicillin: Penicillin contains a β-lactam ring fused to a thiazolidine ring, with various side chains that determine its specific properties and spectrum of activity.
Cephalosporins: Cephalosporins have a β-lactam ring fused to a dihydrothiazine ring, offering a broader spectrum of activity and greater resistance to β-lactamases compared to penicillin.
Carbapenems: Carbapenems possess a β-lactam ring fused to a pyrroline ring, providing a broad spectrum of activity and high resistance to β-lactamases.
The uniqueness of this compound lies in its simple structure and the potential for diverse chemical modifications, making it a versatile building block for various applications.
Properties
IUPAC Name |
1-methyl-2-oxoazetidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-6-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTWUGQLRNFDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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